molecular formula C12H20N4 B7043081 (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine

(1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine

Cat. No.: B7043081
M. Wt: 220.31 g/mol
InChI Key: WNAZYNKTBYHFMX-ONJAQYSBSA-N
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Description

(1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[410]heptan-2-amine is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the triazole ring: The triazole ring can be introduced via a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    Amine functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,6R)-N-[1-(1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine
  • (1S,6R)-N-[1-(5-methyl-1H-1,2,3-triazol-4-yl)ethyl]bicyclo[4.1.0]heptan-2-amine
  • (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[3.1.0]hexan-2-amine

Uniqueness

The uniqueness of (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine lies in its specific stereochemistry and the presence of the 5-methyl-1H-1,2,4-triazole ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-7(12-14-8(2)15-16-12)13-11-5-3-4-9-6-10(9)11/h7,9-11,13H,3-6H2,1-2H3,(H,14,15,16)/t7?,9-,10+,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAZYNKTBYHFMX-ONJAQYSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)NC2CCCC3C2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)C(C)NC2CCC[C@H]3[C@@H]2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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